molecular formula C5H6N2O2S B112318 5-Amino-3-methylisothiazole-4-carboxylic acid CAS No. 22131-51-7

5-Amino-3-methylisothiazole-4-carboxylic acid

Cat. No. B112318
CAS RN: 22131-51-7
M. Wt: 158.18 g/mol
InChI Key: AQBUEVXOULPURO-UHFFFAOYSA-N
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Description

5-Amino-3-methylisothiazole-4-carboxylic acid is a chemical compound with the molecular formula C5H6N2O2S .


Molecular Structure Analysis

The molecular weight of 5-Amino-3-methylisothiazole-4-carboxylic acid is 159.19 . The IUPAC name is 5-amino-3-methyl-1H-1lambda3-isothiazole-4-carboxylic acid . The InChI code is 1S/C5H7N2O2S/c1-2-3 (5 (8)9)4 (6)10-7-2/h10H,6H2,1H3, (H,8,9) .


Chemical Reactions Analysis

5-Amino-3-methylisothiazole-4-carboxylic acid can be used in the synthesis of a new class of bioactive peptides .


Physical And Chemical Properties Analysis

5-Amino-3-methylisothiazole-4-carboxylic acid is a beige solid . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

5-Amino-3-methylisothiazole-4-carboxylic acid is a pivotal molecule in the synthesis of various biologically active compounds. For instance, it has been used in the preparation of triazole-based scaffolds, which are crucial in the development of peptidomimetics and other biologically active compounds. This process, however, may involve the Dimroth rearrangement, and to address this, a ruthenium-catalyzed cycloaddition protocol has been developed (Ferrini et al., 2015). Moreover, derivatives of 5-amino-3-methylisothiazole-4-carboxylic acid have shown psychotropic and cytostatic activities, highlighting its potential in pharmaceutical applications (Machoń, 1976).

Chemical Synthesis and Modification

The compound has been a subject of extensive study in chemical synthesis. For example, 3-Methyl-5-nitroisothiazole was prepared from 5-amino-3-methylisothiazole, leading to various derivatives with potential applications in chemical industries (Walsh & Wooldridge, 1972). Additionally, the synthesis of 5-amino-3-methylisoxazole-4-carboxylic acid amides and ureilenes from its carbonyl azide was conducted, opening pathways for potential immunotropic activities (Ryng et al., 1999).

Potential in Corrosion Inhibition

Interestingly, derivatives of 5-amino-3-methylisothiazole-4-carboxylic acid have been evaluated for their effectiveness as corrosion inhibitors. This application is significant in materials science and engineering, particularly in protecting metals from corrosive environments (Hassan et al., 2007).

Exploration in Structural Chemistry

The structural characteristics of 5-amino-3-methylisothiazole-4-carboxylic acid and its derivatives have been extensively studied, providing insights into its physicochemical properties. This research is crucial in understanding the molecular interactions and potential applications of these compounds in various fields (Frydenvang et al., 1997).

Safety And Hazards

The safety information for 5-Amino-3-methylisothiazole-4-carboxylic acid is available in the Material Safety Data Sheet (MSDS) . The hazard statements include H302, H315, H320, and H335 . The precautionary statements include P261, P302+P352, P280, and P305 +P351+P338 .

properties

IUPAC Name

5-amino-3-methyl-1,2-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-2-3(5(8)9)4(6)10-7-2/h6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBUEVXOULPURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176660
Record name 3-Methyl-5-aminoisothiazolo-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>23.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836038
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Amino-3-methylisothiazole-4-carboxylic acid

CAS RN

22131-51-7
Record name 3-Methyl-5-aminoisothiazolo-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022131517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-5-aminoisothiazolo-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-3-methyl-1,2-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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